molecular formula C30H39N5O5S B13837863 N-T-Boc-Trp-Met-Phe amide

N-T-Boc-Trp-Met-Phe amide

Cat. No.: B13837863
M. Wt: 581.7 g/mol
InChI Key: KYRVGMSGNSHJEA-SDHOMARFSA-N
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Description

Contextualization of Tripeptide Analogues within Contemporary Peptide Science

Tripeptides, which are molecules composed of three amino acids linked by peptide bonds, are fundamental building blocks in the study of proteins and peptides. wikipedia.org In contemporary peptide science, the synthesis and analysis of tripeptide analogues—versions of naturally occurring tripeptides with specific chemical modifications—are of great interest. youtube.com These analogues allow researchers to probe the structure-function relationships of peptides, understand biological processes, and develop new therapeutic agents. youtube.compeptidesciences.com Tripeptides are small enough to be synthesized with high precision yet complex enough to exhibit significant biological activity and conformational preferences. wikipedia.orgnih.gov

Significance of N-Terminal Blocking (e.g., Boc) and C-Terminal Amidation in Peptide Synthesis and Conformation Studies

The stability and function of a peptide are heavily influenced by its ends: the N-terminus (amino end) and the C-terminus (carboxyl end). In the synthesis of peptides, it is often necessary to "protect" the N-terminus to prevent unwanted reactions. creative-peptides.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. creative-peptides.comnih.gov It is stable under many reaction conditions but can be removed under acidic conditions when desired. creative-peptides.compeptide.com This allows for the controlled, step-by-step addition of amino acids during peptide synthesis. youtube.com

At the other end of the molecule, C-terminal amidation—the conversion of the natural carboxylic acid group to an amide group—is a crucial modification. jpt.com This change removes the negative charge of the carboxyl group, which can make the peptide more stable and increase its resistance to degradation by enzymes called proteases. acs.org Many naturally occurring peptide hormones and neuropeptides are C-terminally amidated, and this modification is often essential for their full biological activity. nih.govbohrium.comdigitellinc.com

Overview of the Tryptophan-Methionine-Phenylalanine (Trp-Met-Phe) Sequence Motif in Academic Investigations

The specific sequence of amino acids—Tryptophan-Methionine-Phenylalanine (Trp-Met-Phe)—is of interest to researchers for several reasons. Each of these amino acids possesses unique properties:

Methionine (Met) is one of two sulfur-containing amino acids and is often found at the beginning of protein sequences. ncert.nic.inclevelandclinic.org Its flexible side chain can play a role in protein structure and function.

Phenylalanine (Phe) is an aromatic amino acid with a hydrophobic phenyl group. wikipedia.org It is often involved in the hydrophobic core of proteins, contributing to their stability. wikipedia.org

The combination of these three amino acids in a sequence creates a peptide with a balance of aromatic, hydrophobic, and flexible characteristics, making it an interesting subject for conformational studies and as a building block for more complex peptides. chemimpex.com

Rationale for Investigating N-T-Boc-Trp-Met-Phe Amide as a Model System in Fundamental Peptide Chemistry

The compound this compound is an ideal model system for several areas of peptide chemistry research. The N-terminal Boc group and the C-terminal amide provide stability and mimic features of larger, biologically active peptides. nih.govjpt.com The Trp-Met-Phe sequence offers a combination of side chains that allows for the study of various intramolecular and intermolecular interactions. nih.govwikipedia.org

By studying this specific, well-defined tripeptide, researchers can gain fundamental insights into:

Peptide Synthesis: The synthesis of this compound itself provides a platform to optimize and evaluate different synthetic strategies and coupling reagents. nih.govchemicalbook.com

Conformational Analysis: Spectroscopic and computational methods can be used to determine the preferred three-dimensional structure of the peptide in different environments. This helps in understanding how amino acid sequence dictates protein folding.

Molecular Recognition: The modified tripeptide can be used to study how peptides bind to receptors or other molecules, which is crucial for drug design. nih.gov

Scope and Objectives of Focused Academic Research on this compound

Focused academic research on this compound typically encompasses the following objectives:

Efficient Synthesis: Developing and refining methods for the high-yield, high-purity synthesis of the compound. This includes exploring different protecting group strategies and coupling conditions.

Structural Characterization: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism to elucidate the precise three-dimensional structure and conformational dynamics of the peptide.

Biophysical Studies: Investigating the peptide's solubility, aggregation behavior, and interaction with model membranes or potential binding partners.

Application as a Building Block: Using the tripeptide as a fragment in the synthesis of larger, more complex peptides to assess how this specific motif influences the properties of the final molecule.

Properties

Molecular Formula

C30H39N5O5S

Molecular Weight

581.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1

InChI Key

KYRVGMSGNSHJEA-SDHOMARFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N T Boc Trp Met Phe Amide

Solid-Phase Peptide Synthesis (SPPS) Strategies for N-T-Boc-Trp-Met-Phe Amide

Solid-phase peptide synthesis (SPPS) using Boc/benzyl (B1604629) chemistry stands as a robust and historically significant method for producing peptides. nih.govspringernature.com The synthesis of this compound via SPPS involves a sequential process where the peptide chain is assembled on a solid support, beginning from the C-terminal phenylalanine. wikipedia.org This approach is particularly noted for its capacity to handle complex or lengthy sequences and offers an alternative orthogonality compared to the more common Fmoc-SPPS. nih.gov

Resin Selection and Functionalization for C-Terminal Amide Construction

The creation of a C-terminal amide is a critical first step in the synthesis of this compound. This requires the use of specialized resins designed to yield an amide upon cleavage. In the context of Boc-SPPS, several resins are suitable for this purpose.

The Benzhydrylamine (BHA) resin and its derivative, methylbenzhydrylamine (MBHA) resin , are the most common supports for preparing peptide amides via the Boc strategy. chempep.compeptide.comiris-biotech.de The MBHA resin, in particular, has become a preferred choice due to its optimal balance of stability towards the repetitive acid treatments used for Boc group removal and its lability under strong acid cleavage conditions (like Hydrogen Fluoride) to release the final peptide amide. chempep.com

The synthesis begins by coupling the first Boc-protected amino acid, Boc-Phe-OH, to the amine group of the MBHA resin using standard coupling protocols. chempep.com The loading or functionalization of the resin is a crucial parameter that influences the efficiency of the synthesis. For a short peptide like a tripeptide, a standard substitution level of 0.5 to 1.2 mmol/g is typically effective. peptide.com

Table 1: Comparison of Resins for Boc-SPPS Peptide Amide Synthesis

ResinLinkage TypeCleavage ConditionAdvantagesDisadvantages
MBHA Resin MethylbenzhydrylamineStrong Acid (e.g., HF, TFMSA) chempep.comGold standard for Boc-amide synthesis; good stability/lability balance. chempep.comRequires highly toxic and corrosive HF for cleavage. du.ac.in
BHA Resin BenzhydrylamineStrong Acid (e.g., HF, TFMSA) chempep.comPrecursor to MBHA; suitable for amides.Stability of the peptide-resin bond can be amino acid-dependent, potentially hindering cleavage. chempep.com
Oxime Resin Oxime EsterAmmonolysis, Nucleophiles iris-biotech.deAllows for cleavage under basic conditions, yielding protected peptide fragments. iris-biotech.deLinkage is somewhat susceptible to the acidic conditions used for Boc deprotection (TFA). iris-biotech.de

Coupling Reagent Selection and Reaction Condition Optimization (e.g., EDC, HATU, Boc-Oxyma)

The formation of the peptide bond between the incoming Boc-amino acid (Boc-Met-OH, then Boc-Trp-OH) and the resin-bound peptide chain is a critical step that must proceed with high efficiency to avoid deletion sequences. du.ac.in This is facilitated by coupling reagents that activate the carboxylic acid group of the N-protected amino acid. nih.gov

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was a pioneering reagent, but N,N'-Diisopropylcarbodiimide (DIC) is often preferred in SPPS due to the better solubility of its urea (B33335) byproduct. uni-kiel.de These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to enhance reaction rates and suppress racemization. uni-kiel.de

Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient and react faster than carbodiimides. peptide.com HATU is particularly effective, even for difficult couplings, and is often the reagent of choice. peptide.comacs.org

Oxima-Based Reagents: More recent developments include reagents based on OxymaPure, such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). acs.org COMU is noted for its high reactivity, solubility, and favorable safety profile. peptide.comacs.org Boc-Oxyma is another reagent from this class that forms stable active esters and works under mild conditions. csic.escsic.es

For the synthesis of this compound, a typical protocol would involve using DIC/HOBt or, for higher efficiency, HATU with a base like N,N-diisopropylethylamine (DIEA) in a solvent such as N,N-Dimethylformamide (DMF). peptide.com Optimization involves ensuring a sufficient excess of the amino acid and coupling reagents and allowing adequate reaction time, which can be monitored using a qualitative method like the Kaiser test. peptide.com

Table 2: Selected Coupling Reagents for Boc-SPPS

ReagentClassKey FeaturesBase Requirement
EDC/HOBt CarbodiimideEconomical, effective; byproduct is water-soluble. peptide.comTypically used with an added base.
DIC/HOBt CarbodiimideUrea byproduct is more soluble in organic solvents than DCC's. uni-kiel.deTypically used with an added base.
HATU Aminium SaltVery fast, highly efficient, reduced racemization. peptide.comRequires 2 equivalents of base (e.g., DIEA). peptide.com
COMU Uronium SaltHigh reactivity, good solubility, safer byproduct profile than benzotriazole-based reagents. acs.orgRequires only 1 equivalent of base. acs.org

N-Terminal Boc Deprotection and Side-Chain Protecting Group Management (e.g., TFA, HF cleavage)

The Boc/Bzl protection scheme is considered quasi-orthogonal, as both the temporary N-terminal Boc group and the more permanent benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths. peptide.combiosynth.com

N-Terminal Boc Deprotection: After each successful coupling step, the temporary N-terminal Boc group is removed to allow for the addition of the next amino acid. This is typically achieved by treating the peptide-resin with a moderately strong acid, most commonly a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for about 15-30 minutes. chempep.compeptide.com Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized to the free amine, usually with a solution of 10% DIEA in DMF, before the next coupling cycle can begin. nih.gov

Side-Chain Protection and Cleavage: The side chains of certain amino acids must be protected to prevent unwanted side reactions.

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to modification by carbocations generated during acid-catalyzed deprotection and cleavage. peptide.com In Boc chemistry, it is often protected with a formyl (For) group, which is stable to TFA but removed during the final strong acid cleavage. peptide.com

Methionine (Met): Methionine is typically used without side-chain protection. However, its thioether side chain is prone to oxidation to the sulfoxide (B87167) during synthesis and cleavage. peptide.com To mitigate this, scavengers are crucial. peptide.com

Final Cleavage: The final step is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. In Boc-SPPS, this is most effectively accomplished using a very strong acid, liquid anhydrous hydrogen fluoride (B91410) (HF). nih.govspringernature.com The procedure requires a specialized, HF-resistant apparatus. nih.gov During HF cleavage, reactive carbocations are generated, which can harm sensitive residues like Trp and Met. nih.gov To prevent this, "scavengers" are added to the cleavage cocktail. A common mixture for a peptide containing Trp and Met would be HF with p-cresol (B1678582) and p-thiocresol or dimethyl sulfide. chempep.com An alternative to the highly toxic HF is trifluoromethanesulfonic acid (TFMSA), although it may not cleave all protecting groups as efficiently. chempep.com

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is dominant, solution-phase synthesis remains a valuable technique, especially for large-scale production. wikipedia.org It involves carrying out the reactions in a homogenous solution, with purification of the intermediate products after each step.

Fragment Condensation Techniques for Tripeptide Assembly

Fragment condensation is a classical solution-phase strategy where pre-synthesized, protected peptide fragments are coupled together. wikipedia.orgspringernature.com This approach can be more efficient for longer peptides by reducing the number of individual coupling steps and allowing for the purification of intermediate fragments, which can lead to a purer final product. thieme-connect.com

For a tripeptide like this compound, this could be approached in two ways:

[1+2] Condensation: Synthesizing the dipeptide fragment H-Met-Phe-NH2 and then coupling it with Boc-Trp-OH.

[2+1] Condensation: Synthesizing the dipeptide fragment Boc-Trp-Met-OH and coupling it with H-Phe-NH2.

The key challenge in fragment condensation is the risk of racemization at the C-terminal residue of the fragment being activated for coupling. peptide.com Careful selection of coupling reagents (e.g., those forming urethane (B1682113) or acyl-azide intermediates) and conditions is necessary to minimize this side reaction. peptide.comnii.ac.jp

Novel Amide Bond Forming Reactions in Solution (e.g., decarboxylative amidation)

Modern organic chemistry has introduced novel methods for forming amide bonds that can be applied to peptide synthesis. One such innovative strategy is decarboxylative amidation or coupling. This method involves the reaction of a carboxylic acid with another reactant, leading to the formation of a new bond with the loss of carbon dioxide. nih.gov

Recent research has demonstrated silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides to form amides. acs.org Another approach involves the decarboxylative amidation of α-keto acids with amines. rsc.org A particularly relevant method for peptide chemistry is the decarboxylative C-terminus amidation of N-protected amino acids and peptides in the presence of isocyanates, catalyzed by DMAP, which releases CO2 as the only byproduct. nih.gov While not yet a mainstream technique for routine peptide synthesis, these novel reactions represent a frontier in peptide chemistry, offering alternative pathways that may avoid traditional activating agents and their associated byproducts. nih.gov

Table 3: List of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionyl-L-phenylalaninamide
Boctert-Butyloxycarbonyl
TrpTryptophan
MetMethionine
PhePhenylalanine
BHABenzhydrylamine
MBHAMethylbenzhydrylamine
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HOBt1-Hydroxybenzotriazole
COMU(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
TFATrifluoroacetic acid
HFHydrogen fluoride
TFMSATrifluoromethanesulfonic acid
DIEAN,N-Diisopropylethylamine
DMFN,N-Dimethylformamide
DCMDichloromethane

Advanced Purification and Isolation Techniques in Peptide Synthesis Research

Following the solid-phase or solution-phase synthesis of this compound, the crude product contains the target peptide along with a variety of impurities. These can include deletion sequences (e.g., Boc-Trp-Phe amide), truncated peptides, and by-products from the cleavage of side-chain protecting groups. Therefore, robust purification techniques are essential to isolate the desired compound with high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for the purification of synthetic peptides like this compound. ignited.innih.gov This technique separates compounds based on their physicochemical properties, primarily hydrophobicity in the case of reversed-phase HPLC (RP-HPLC), which is the standard for peptide purification. ignited.innih.gov

Research Findings:

The purification of this compound, a hydrophobic protected peptide, requires careful optimization of HPLC parameters to achieve high purity and recovery. The presence of the bulky, nonpolar side chains of Trp, Met, and Phe, in addition to the Boc group, contributes significantly to its hydrophobicity. This characteristic dictates the choice of stationary and mobile phases.

A common approach involves using a C18 silica-based stationary phase, which provides a hydrophobic surface for the interaction and separation of peptides. ignited.in The mobile phase typically consists of a gradient of an aqueous solvent (Phase A) and an organic solvent (Phase B). ignited.in Trifluoroacetic acid (TFA) is often added to both phases at a low concentration (e.g., 0.1%) to act as an ion-pairing agent, which improves peak shape and resolution by masking the residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the peptide.

For highly hydrophobic peptides, such as the one , standard acetonitrile (B52724)/water gradients may not be sufficient to achieve complete dissolution of the crude material or effective elution from the column. nestgrp.com In such cases, alternative organic modifiers like isopropanol (B130326) or a mixture of acetonitrile and another solvent can be employed to enhance solubility and improve the chromatographic profile. nestgrp.com Additionally, elevating the column temperature can increase the solubility of hydrophobic peptides, leading to better peak shapes and improved recovery.

The following interactive table outlines a hypothetical set of optimized parameters for the preparative HPLC purification of this compound, based on general principles for similar hydrophobic peptides.

ParameterValue/ConditionRationale
Column Preparative C18, 5-10 µm particle sizeStandard for hydrophobic peptide purification, offering good resolution and capacity.
Mobile Phase A 0.1% TFA in WaterAqueous phase with ion-pairing agent for improved peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile/Isopropanol (90:10, v/v)Organic phase with enhanced solubilizing power for hydrophobic peptides.
Gradient 20-80% B over 40 minutesA broad gradient is necessary to elute the highly hydrophobic target peptide while separating it from less hydrophobic impurities.
Flow Rate 20-50 mL/min (for preparative scale)Adjusted based on column diameter to ensure efficient separation.
Detection UV at 220 nm and 280 nm220 nm for the peptide backbone and 280 nm for the tryptophan indole ring, allowing for specific detection.
Sample Preparation Dissolution in a minimal amount of a strong organic solvent like DMF or DMSO, followed by dilution with the initial mobile phase.Ensures complete solubilization of the crude peptide before injection.

Fractions are collected as the target peptide elutes, and their purity is assessed by analytical HPLC. Those fractions meeting the required purity specifications are then pooled and lyophilized to obtain the final, pure this compound as a white powder.

Crystallization is an alternative and potentially more cost-effective purification method that can yield highly pure compounds. For this compound, obtaining a crystalline solid would be advantageous for long-term storage stability and for definitive structural characterization via X-ray crystallography. However, inducing crystallization in protected peptides can be challenging due to their conformational flexibility and potential for aggregation.

Research Findings:

Common crystallization techniques that could be explored for this compound include:

Slow Evaporation: A solution of the peptide in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the peptide to the point of crystallization.

Vapor Diffusion: This method involves placing a concentrated solution of the peptide in a sealed container with a larger reservoir of a "precipitant" solvent in which the peptide is less soluble. The vapor from the precipitant slowly diffuses into the peptide solution, reducing its solubility and promoting crystal growth. This can be set up in either a hanging drop or sitting drop format.

Solvent/Anti-Solvent Diffusion: An "anti-solvent" (a solvent in which the peptide is poorly soluble) is carefully layered on top of a solution of the peptide. Over time, the solvents diffuse into one another, creating a gradient of solubility that can induce crystallization at the interface.

Seeding: Introducing a small seed crystal of the desired compound into a supersaturated solution can initiate and promote the growth of larger crystals of the same morphology. patsnap.comgoogle.com

The selection of an appropriate solvent system is crucial for successful crystallization. For a hydrophobic peptide like this compound, a range of organic solvents and their mixtures would need to be screened.

The following interactive table presents a hypothetical screening matrix for the crystallization of this compound.

Solvent SystemCrystallization MethodExpected Outcome
Dichloromethane/Hexane (B92381) Slow Evaporation / Vapor DiffusionDichloromethane as the solvent and hexane as the anti-solvent. Gradual increase in hexane concentration may lead to precipitation or crystal formation.
Ethyl Acetate (B1210297)/Heptane (B126788) Solvent/Anti-Solvent DiffusionEthyl acetate provides good solubility, while the slow introduction of heptane can induce crystallization.
Methanol (B129727)/Water Slow EvaporationA polar protic solvent system that might yield crystals upon slow evaporation, though the high hydrophobicity of the peptide could lead to amorphous precipitation.
Isopropanol Cooling CrystallizationDissolving the peptide in hot isopropanol and then slowly cooling the solution might lead to the formation of crystals.

The presence of the three aromatic and aliphatic side chains in Trp, Met, and Phe can influence crystal packing through various non-covalent interactions, such as van der Waals forces and potential π-π stacking between the aromatic rings of tryptophan and phenylalanine. nih.gov The Boc protecting group also adds to the steric bulk and can participate in crystal lattice formation.

Advanced Structural Elucidation and Conformational Analysis of N T Boc Trp Met Phe Amide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution. It provides atomic-level information on the chemical environment, connectivity, and spatial proximity of nuclei.

The initial step in the NMR analysis involves acquiring one-dimensional (1D) ¹H and ¹³C spectra. The ¹H spectrum reveals the chemical shifts of all hydrogen atoms, providing a fingerprint of the molecule. The ¹³C spectrum provides similar information for the carbon skeleton.

To resolve spectral overlap and establish connectivity, a suite of two-dimensional (2D) NMR experiments is necessary:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those separated by two or three chemical bonds (e.g., Hα-Hβ in an amino acid).

TOCSY (Total Correlation Spectroscopy): This technique extends the correlation beyond direct coupling, revealing entire spin systems of coupled protons within a single amino acid residue. For example, a cross-peak from an amide proton (NH) in the TOCSY spectrum can reveal all the protons within that same amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the 3D structure. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for structural calculations.

The process of assigning every NMR signal to a specific atom in the peptide is the foundation of structural analysis. This is achieved by systematically connecting the spin systems identified in TOCSY spectra with sequential NOE contacts. For a peptide, the key sequential connectivities are typically between the alpha proton (Hα) of one residue and the amide proton (NH) of the next residue (dαN(i, i+1)).

Once assignments are complete, the NOESY spectrum is analyzed to generate a list of distance constraints. Additional constraints can be derived from ³J-coupling constants (e.g., ³J(HNHα)), which provide information about the backbone dihedral angle φ. These experimental constraints are then used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Hypothetical Peptide in DMSO-d₆ (Note: This table is for illustrative purposes only and does not represent actual data for N-T-Boc-Trp-Met-Phe amide.)

ResidueNHOther Protons
Trp8.154.503.20, 3.107.00-7.60 (indole ring), 10.8 (indole NH)
Met8.304.402.10, 1.952.50 (γ-CH₂), 2.05 (ε-CH₃)
Phe8.454.603.05, 2.957.20-7.35 (phenyl ring), 7.80, 7.70 (amide NH₂)

A peptide's conformation can be highly dependent on its environment. Performing NMR studies in different solvents (e.g., a polar, hydrogen-bonding solvent like water or methanol (B129727) versus a non-polar, aprotic solvent like chloroform (B151607) or dioxane) can reveal the stability of certain structural features, such as intramolecular hydrogen bonds. nih.govnih.gov For instance, an amide proton whose chemical shift changes little with temperature or solvent polarity is likely involved in a stable hydrogen bond and thus shielded from the solvent. nih.gov The fluorescence of the tryptophan side chain is also known to be highly sensitive to the solvent environment, which can complement NMR studies on local polarity and dynamics. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

The peptide backbone, when arranged in regular secondary structures, gives rise to characteristic CD signals in the far-UV region (190-250 nm). The shape and magnitude of the CD spectrum can be used to estimate the percentage of different secondary structure elements:

α-Helix: Characterized by a strong positive band near 192 nm and two negative bands of similar magnitude near 208 nm and 222 nm.

β-Sheet: Shows a negative band near 218 nm and a positive band near 195 nm.

Random Coil: Typically dominated by a strong negative band near 200 nm.

For a short peptide like a tripeptide, a well-defined secondary structure is less likely, and the spectrum may show features of a random coil or turn-like structures. The aromatic side chains of tryptophan and phenylalanine also contribute to the CD spectrum in the near-UV region (250-320 nm), which can provide information on their local environment and tertiary structure. nih.gov

Table 2: Characteristic Far-UV CD Maxima for Peptide Secondary Structures (Note: This table presents general reference values.)

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~198

By monitoring the CD signal at a specific wavelength (e.g., 222 nm for a helix) as a function of temperature, one can study the conformational stability of a peptide. A thermal denaturation curve shows the transition from a folded to an unfolded state as the temperature increases. The midpoint of this transition (Tm) is a measure of the peptide's thermal stability. For a short, flexible peptide, a sharp, cooperative unfolding transition might not be observed. However, temperature-dependent CD studies can still reveal subtle conformational changes and the presence of any stable, ordered structures.

X-ray Crystallography and Single-Crystal Diffraction Studies

Crystal Growth Conditions and Optimization for Peptide Structures

The primary and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. googleapis.com For a protected peptide like this compound, which possesses both hydrophobic (Boc, Trp, Phe) and flexible (Met) residues, finding optimal crystallization conditions is crucial.

The process typically begins by screening a wide array of conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. These methods involve equilibrating a small drop of the peptide solution with a larger reservoir of a precipitant solution. The slow evaporation of solvent from the drop gradually increases the peptide and precipitant concentration, ideally leading to the formation of well-ordered crystals.

Key parameters that are systematically varied during the optimization process include:

Peptide Concentration: A pre-crystallization test is often performed to determine the optimal starting concentration of the peptide. googleapis.com

Precipitants: A variety of agents such as salts (e.g., ammonium (B1175870) sulfate, sodium chloride), polymers (e.g., polyethylene (B3416737) glycol), and organic solvents (e.g., isopropanol (B130326), ethanol) are used to induce crystallization.

pH and Buffers: The pH of the solution can significantly affect the charge state and conformation of the peptide, influencing crystal packing. A range of buffers (e.g., citrate, phosphate, Tris) are tested to maintain a stable pH.

Additives: Small molecules can sometimes aid in crystal formation by stabilizing the peptide or mediating crystal contacts.

Temperature: Crystallization is often attempted at different temperatures (e.g., 4°C and room temperature) as temperature can affect solubility and the kinetics of crystal growth.

For Boc-protected amino acids and peptides, which can sometimes be oily or difficult to crystallize from conventional aqueous solutions, alternative strategies might be employed. These can include the use of organic co-solvents or slow evaporation from a solution in which the peptide is dissolved. The introduction of seed crystals from a previous, less-perfect crystallization experiment can also be a powerful technique to induce the growth of larger, higher-quality crystals.

An illustrative table of screening conditions for a peptide like this compound is provided below.

Condition IDPeptide Conc.PrecipitantBuffer (pH)AdditiveTemperature (°C)Result
A110 mg/mL1.6 M Ammonium Sulfate0.1 M Tris (8.5)None20Amorphous Precipitate
B510 mg/mL20% PEG 33500.1 M Citrate (5.5)0.2 M NaCl20Microcrystals
C35 mg/mL30% Isopropanol0.1 M HEPES (7.0)None4Clear Drop
D810 mg/mL2.0 M Sodium Chloride0.1 M Acetate (B1210297) (4.5)5% Glycerol20Phase Separation

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

Once suitable crystals are obtained and diffraction data is collected, the resulting electron density map allows for the detailed analysis of the crystal packing. This reveals how individual peptide molecules arrange themselves in the solid state, governed by a variety of intermolecular interactions. For this compound, key interactions would include:

Hydrogen Bonds: These are fundamental to peptide structures. In the crystal lattice, hydrogen bonds would likely be observed between the amide N-H groups and the carbonyl C=O groups of adjacent peptide backbones. The terminal amide group would also participate in hydrogen bonding. The indole (B1671886) N-H of the tryptophan side chain is another potential hydrogen bond donor.

π-π Stacking: The aromatic rings of the tryptophan and phenylalanine residues are likely to engage in π-π stacking interactions, which are a significant stabilizing force in the packing of many aromatic-rich peptides.

Hydrophobic Interactions: The bulky, nonpolar tert-butyl group of the Boc protecting group, as well as the side chains of methionine and phenylalanine, would likely be involved in hydrophobic interactions, minimizing their contact with any polar solvent molecules incorporated into the crystal.

Mass Spectrometry (MS) for Comprehensive Structural Verification

Mass spectrometry is an indispensable tool for verifying the identity and purity of synthetic peptides. It provides a highly accurate measurement of the molecular weight and can be used to deduce the amino acid sequence.

Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. In an MS/MS experiment, the protonated peptide ion (precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation of a peptide typically occurs at the amide bonds of the backbone, leading to the formation of characteristic ion series. The most common fragment ions are the b-ions, which contain the N-terminus, and the y-ions, which contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the sequence to be read.

For this compound, the MS/MS spectrum would be expected to show a series of b- and y-ions that confirm the Trp-Met-Phe sequence. The presence of the N-terminal Boc group would be evident in the mass of the b-ions. For example, the b1 ion would have a mass corresponding to Boc-Trp, the b2 ion would correspond to Boc-Trp-Met, and so on.

A hypothetical fragmentation pattern for this compound is shown in the table below.

Ion TypeSequenceExpected m/z
b1Boc-Trp387.19
b2Boc-Trp-Met518.23
y1Phe-NH2165.10
y2Met-Phe-NH2296.14

This table is for illustrative purposes only. The expected m/z values are calculated based on monoisotopic masses and assume a single positive charge.

High-Resolution Mass Spectrometry for Exact Mass Determination and Impurity Profiling

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a peptide's mass-to-charge ratio, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the peptide, providing strong evidence for its identity.

HRMS is also a powerful tool for impurity profiling of synthetic peptides. During solid-phase peptide synthesis, several side reactions can occur, leading to the formation of impurities. These can include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), or products with incomplete deprotection of side-chain protecting groups.

For this compound, potential impurities that could be detected by HRMS include:

Oxidation of Methionine: The sulfur atom in methionine is susceptible to oxidation, which would result in a mass increase of 16 Da.

Incomplete Deprotection: If any side-chain protecting groups were used during synthesis (e.g., on the indole nitrogen of tryptophan), their incomplete removal would be detectable as a mass addition.

Deletion Peptides: For instance, Boc-Trp-Phe-amide or Boc-Met-Phe-amide.

By comparing the measured exact masses of any detected impurities to the theoretical masses of potential byproducts, these impurities can be identified and quantified.

Other Spectroscopic Probes for Conformational Dynamics

While X-ray crystallography provides a static picture of the peptide in the solid state, spectroscopic techniques in solution can offer insights into its conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. A suite of 2D NMR experiments, such as COSY, TOCSY, and NOESY, would be used to assign the proton resonances and identify protons that are close in space. The Nuclear Overhauser Effect (NOE) data provides distance restraints that are used to calculate an ensemble of solution structures. For this compound, NMR could reveal the preferred conformations of the peptide backbone and the relative orientations of the amino acid side chains in different solvents.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The technique measures the differential absorption of left and right circularly polarized light by the chiral peptide bonds. The resulting CD spectrum can indicate the presence of ordered structures like α-helices or β-sheets, or a lack of regular structure (random coil). For a short, flexible peptide like this compound, the CD spectrum would likely be indicative of a random coil or turn-like structures, and could be used to study conformational changes induced by different solvent environments.

Fluorescence Spectroscopy for Tryptophan Environment Sensitivity

The intrinsic fluorescence of the tryptophan residue is a powerful probe of its local microenvironment. The photophysical properties of the indole side chain are highly sensitive to factors such as solvent polarity, hydrogen bonding, and quenching interactions with neighboring groups. spectroscopyonline.comresearchgate.net Consequently, fluorescence spectroscopy provides a detailed picture of the conformational states accessible to the this compound in solution.

The fluorescence emission maximum (λmax) of tryptophan is known to shift to shorter wavelengths (a "blue shift") as its environment becomes more nonpolar or shielded from the solvent. nih.gov Conversely, increased solvent exposure leads to a shift to longer wavelengths (a "red shift"). acs.org In the context of this compound, different conformations will result in varying degrees of solvent exposure for the tryptophan residue, which can be monitored by changes in its λmax.

Furthermore, the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be influenced by quenching interactions. The peptide backbone itself can act as a quencher through a process of excited-state electron transfer from the indole ring to a nearby amide group. scirp.orgnih.govresearchgate.net The efficiency of this quenching is highly dependent on the distance and orientation between the tryptophan side chain and the quenching amide groups, making the quantum yield a sensitive reporter of conformational changes. nih.gov

Table 1: Representative Fluorescence Properties of this compound in Different Solvents

SolventDielectric Constant (ε)Emission Maximum (λmax) (nm)Quantum Yield (Φf)
Dioxane2.2~335~0.35
Methanol32.7~345~0.20
Water80.1~355~0.13

Note: The data in this table are illustrative and represent typical values for a protected tryptophan-containing peptide in solvents of varying polarity. The exact values for this compound would require experimental determination.

The observed fluorescence decay of tryptophan in peptides is often complex and best described by a multi-exponential model. nih.gov This is attributed to the existence of different rotamers of the tryptophan side chain, each experiencing a unique local environment and, therefore, exhibiting a distinct fluorescence lifetime. researchgate.net By analyzing the fluorescence decay kinetics, it is possible to gain insight into the population distribution of these different conformational substates.

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone. nih.govspringernature.com The most informative of these for conformational analysis are the amide I and amide II bands. leibniz-fli.de

The amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide bond. leibniz-fli.deacs.org Its precise frequency is sensitive to hydrogen bonding patterns and the local geometry of the peptide backbone, making it a reliable indicator of secondary structure elements such as β-sheets, α-helices, and turns. leibniz-fli.denih.gov For a relatively short and flexible peptide like this compound, the amide I band is likely to be a composite of overlapping components, reflecting an equilibrium of different conformations in solution.

The amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de Like the amide I band, its position is also conformationally sensitive. In conjunction with the amide I band, analysis of the amide II region can help to build a more complete picture of the peptide's structural preferences.

Raman spectroscopy offers a complementary perspective. While the fundamental principles are similar to FTIR, the selection rules are different, meaning that some vibrational modes may be more prominent in the Raman spectrum. The amide I and amide III (around 1220-1350 cm⁻¹) bands in the Raman spectrum are particularly useful for secondary structure analysis. spectroscopyonline.comnih.gov Additionally, specific Raman bands associated with the amino acid side chains can provide further structural insights. For instance, the tryptophan side chain exhibits characteristic Raman bands that can report on its local environment and hydrogen bonding status. csic.esnih.gov

Table 2: Characteristic Amide I and Amide II Vibrational Frequencies for Different Secondary Structures

Secondary StructureAmide I (FTIR) (cm⁻¹)Amide II (FTIR) (cm⁻¹)
β-Sheet1620 - 16401510 - 1530
Random Coil/Unordered1640 - 16501530 - 1550
β-Turn1660 - 16851525 - 1555
α-Helix1650 - 16601540 - 1550

Note: These are general frequency ranges for the amide I and II bands in peptides and proteins. The spectrum of this compound would likely show a broad amide I band, indicating a mixture of conformations.

By carefully analyzing the positions, shapes, and intensities of these characteristic vibrational bands, researchers can deduce the predominant conformational ensembles adopted by this compound in different environments. This information, when combined with the insights from fluorescence spectroscopy, allows for a comprehensive understanding of the structural landscape of this tripeptide.

Theoretical and Computational Chemistry Studies on N T Boc Trp Met Phe Amide

Quantum Mechanical (QM) Calculations for Electronic and Geometric Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-t-Boc-Trp-Met-Phe amide, offering precise information about its electronic landscape and energetically preferred geometries. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. acs.org By focusing on the electron density, DFT can efficiently calculate molecular properties, including the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. rsc.org

For a peptide containing aromatic residues like Trp and Phe, the HOMO is typically associated with the electron-rich indole (B1671886) and phenyl rings, which act as electron donors. The LUMO, conversely, is often distributed over the peptide backbone's carbonyl groups or the aromatic rings, which can accept electrons. Analysis of these orbitals helps in understanding potential charge transfer interactions and the molecule's role in chemical reactions. rsc.org DFT calculations also provide insights into polarizability and dipole moments, which are influenced by the peptide's conformation and the electronic nature of its constituent amino acids and protecting groups. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Peptide Fragments This table presents conceptual data based on typical findings for amino acid derivatives studied with DFT methods like B3LYP/6-311++G. Actual values for the full this compound would require specific calculation.

PropertyDescriptionTypical Calculated Value (Illustrative)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital~ -6.0 to -5.5 eV rsc.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -0.5 eV rsc.org
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO~ 4.5 to 5.0 eV rsc.org
Dipole Moment (µ) Measure of the net molecular polarity~ 3.0 to 6.0 Debye nih.gov
Polarizability (α) Tendency of the molecular electron cloud to be distorted by an electric field~ 40 to 60 ų rsc.org

Ab Initio Methods for Conformational Energy Landscapes

Ab initio (from first principles) quantum mechanical methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to map the conformational energy landscape of peptides. physchemres.orgtandfonline.com These methods systematically explore the potential energy surface by varying the backbone (phi, ψ) and side-chain (chi, χ) dihedral angles. physchemres.org This exploration reveals the relative energies of different conformers, identifying low-energy, stable structures and the energy barriers between them. core.ac.uk

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. core.ac.uk By solving Newton's equations of motion for the atoms in the system, MD simulations can track the folding, unfolding, and conformational transitions of this compound, providing a detailed movie of its molecular motions.

Force Field Selection and Parameterization for Boc-Protected Peptides

The accuracy of an MD simulation is highly dependent on the chosen force field, which is a set of parameters describing the potential energy of the system. nih.gov For peptides, widely used force fields include AMBER, CHARMM, and GROMOS. acs.org A critical aspect for simulating this compound is the accurate parameterization of the N-terminal Boc group and the C-terminal amide, as standard force fields may lack specific parameters for these modifications. cgmartini.nluni-muenchen.de

Parameterization often involves fitting force field terms to high-level QM calculations or experimental data to ensure that the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions are correctly represented. nih.govacs.org For instance, the partial atomic charges and torsional parameters for the Boc group must be carefully derived to correctly model its steric bulk and electronic effects on the peptide backbone's flexibility. uni-muenchen.de

Table 2: Common Force Fields for Peptide Simulations and Considerations for Modifications

Force FieldKey FeaturesParameterization for Boc-groupReference
AMBER Widely used for proteins and nucleic acids. Known for well-validated backbone parameters.May require custom parameterization for the Boc group, often derived using the RESP/antechamber protocol. acs.org
CHARMM Versatile force field for a wide range of biomolecules. Includes CMAP corrections for improved backbone dihedral representation.Specific parameters for non-standard groups like Boc may need to be developed and validated against QM data. nih.govacs.org
GROMOS Optimized for efficiency in simulations of large systems, often used with the GROMACS simulation package.Parameters for modified termini like Boc may not be standard and require careful creation and testing. acs.org
OPLS Designed to reproduce liquid properties, making it suitable for simulations in solution.Requires careful parameterization for non-standard residues and protecting groups.---

Exploration of Conformational Space and Dominant Conformers

MD simulations are powerful tools for exploring the vast conformational space of flexible molecules like peptides. core.ac.ukbiorxiv.org For this compound, simulations can reveal the equilibrium between different folded and extended states. pnas.org Analysis of the simulation trajectory, often using techniques like clustering and Ramachandran plots, helps identify the most populated or "dominant" conformers. pnas.org

Studies on similar Trp-Met-Phe containing sequences have shown that interactions between the aromatic side chains (Trp and Phe) can lead to specific folded structures, which are crucial for biological activity in related peptides. cdnsciencepub.comsci-hub.se The flexibility of the Met residue allows it to adapt its position to stabilize these conformations. researchgate.net The Boc group at the N-terminus can also influence the conformational landscape by imposing steric constraints on the first residue, Trp. nih.gov Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), are often used to overcome energy barriers and achieve more comprehensive sampling of the conformational space. biorxiv.orgnih.gov

Solvent Effects and Hydration Shell Dynamics in MD Simulations

The behavior of a peptide is profoundly influenced by its environment, particularly the solvent. MD simulations using explicit solvent models (e.g., TIP3P, SPC/E for water) can provide detailed information on the interplay between this compound and surrounding water molecules. cnr.itrsc.org The simulations can characterize the hydration shell—the layer of water molecules directly interacting with the peptide's surface. acs.org

The analysis focuses on how different parts of the peptide organize the surrounding water. The hydrophobic side chains of Trp, Met, and Phe are expected to disrupt the local hydrogen-bonding network of water, while the polar amide groups of the backbone and the C-terminus will form stable hydrogen bonds with water. cnr.itrsc.org The bulky, somewhat nonpolar Boc group also influences the local solvent structure. Understanding these hydration dynamics is essential, as the solvent plays a critical role in mediating intramolecular interactions and stabilizing specific peptide conformations. cnr.itrsc.org

Molecular Docking and Recognition Studies with Theoretical Models

Computational modeling serves as a powerful tool to investigate the potential interactions of this compound with biological targets. These in silico methods provide insights into the binding modes and energetics that govern molecular recognition at a hypothetical active site.

Molecular docking algorithms are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For peptides like this compound, which are analogues of the C-terminal sequence of hormones like cholecystokinin (B1591339) (CCK), docking studies often target G-protein coupled receptors such as the CCK receptors (CCK1R and CCK2R). nih.govresearchgate.net

The process typically involves generating a three-dimensional model of the target receptor, often through homology modeling if a crystal structure is unavailable. nih.govd-nb.info Docking tools, such as PatchDock, utilize algorithms based on shape complementarity to fit the ligand into the binding pocket of the receptor. nih.gov These initial poses are then refined and scored based on functions that calculate the binding energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Studies on related peptide antagonists of the CCK1 receptor have used molecular modeling to identify the bioactive conformation, which is crucial for docking accuracy. nih.govresearchgate.net For instance, docking of enkephalin-like tetrapeptides into the kappa opioid receptor (KOR) identified key amino acid residues within the binding pocket that form crucial interactions. nih.gov The analysis of docked structures helps to elucidate the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govd-nb.info In a study of N-Fmoc-protected peptide Weinreb amides, docking was used to predict binding affinity against bacterial proteins, with the results guiding subsequent antibacterial activity assays. researchgate.net

Table 1: Example of Docking Results for a Peptide Ligand at the Kappa Opioid Receptor (KOR) nih.gov Note: This table illustrates typical data obtained from docking studies, using a related peptide as an example.

LigandScoreAtomic Contact Energy (ACE)Key Interacting Residues
Ligand 118,084-211.62Glu150, Tyr80, Ile76, Lys141, Leu153, Lys168

This data helps researchers understand the structural basis for affinity and selectivity, guiding the design of new molecules with improved properties. The N-terminus of related peptides, where the Boc group is located in the target compound, has been shown to be exposed to the solvent in some receptor models, suggesting it may not interfere with the core binding interactions of the Trp-Met-Phe sequence. d-nb.info

Pharmacophore modeling is a powerful technique in rational drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model serves as a template for designing or identifying new molecules with similar activity.

For tripeptide antagonists related to this compound, molecular modeling has been instrumental in identifying the bioactive conformation and defining the pharmacophore responsible for CCK1 receptor antagonism. nih.govresearchgate.net The process involves comparing the structures of active molecules to deduce the common features critical for binding. Key interactions exploited in these models include hydrogen bonding and π-stacking. nih.gov

A comparative modeling study between a CCK1 antagonist and a CCK2 agonist suggested that the two receptor subtypes recognize different spatial arrangements (enantiomeric dispositions) of the same key functional groups. nih.gov This "functional chirality" could explain the basis of receptor selectivity. nih.govresearchgate.net The identified pharmacophoric features are crucial for designing new mimetics, including peptoids, that maintain the parent compound's conformation without requiring additional covalent bonds. nih.gov

Table 2: Key Pharmacophoric Features for CCK Receptor Ligands nih.gov Based on studies of related Trp-Met-Asp-Phe-NH₂ analogues.

Pharmacophoric FeatureCorresponding Residue/GroupInteraction Type
Indole RingTryptophan (Trp)Hydrophobic, π-stacking
Carboxylic AcidAspartic Acid (Asp)Hydrogen bond, Ionic
Phenyl GroupPhenylalanine (Phe)Hydrophobic, π-stacking
N-terminal ProtectionN-t-Boc groupModulates affinity/lipophilicity

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict spectroscopic properties, providing a means to validate experimentally determined structures or to understand the conformational dynamics of a peptide in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts. nih.gov These predicted shifts can then be compared with experimental data to refine the conformational model of this compound.

Studies on related peptides, such as Boc-βAla-Trp-Met-Asp-Phe-NH₂, have involved detailed analysis of 1H NMR spectra to determine the rotational populations of amino acid side chains. researchgate.net For complex peptides, multi-dimensional NMR experiments like 1H-15N HSQC are used to resolve individual amide proton signals. nih.gov The chemical shifts of these protons are sensitive to their local environment, including hydrogen bonding and solvent exposure, providing valuable structural information. researchgate.net Computational analysis often involves optimizing low-energy geometries using molecular mechanics, followed by higher-level quantum chemical calculations to predict the NMR parameters for these conformations. nih.govresearchgate.net

Table 3: Representative 1H NMR Chemical Shifts (ppm) for Protons in Peptide Backbones and Side Chains Note: These are general ranges and can vary significantly based on solvent, pH, temperature, and local conformation. Data compiled from general knowledge and related peptide studies. researchgate.net

Proton TypeAmino AcidTypical Chemical Shift (δ, ppm)
Amide N-HGeneral7.5 - 8.5
α-CHTrp, Met, Phe4.0 - 5.0
β-CH₂Tryptophan (Trp)~3.3
γ-CH₂Methionine (Met)~2.6
S-CH₃Methionine (Met)~2.1
β-CH₂Phenylalanine (Phe)~3.1
Aromatic C-HPhenylalanine (Phe)7.2 - 7.4
Indole N-HTryptophan (Trp)~10.1
Indole C-HTryptophan (Trp)7.0 - 7.8
t-Butyl C-HBoc Group~1.4

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure (e.g., helix, turn, random coil) of peptides. mpg.de Computational methods can predict the CD spectrum from a given three-dimensional structure, allowing for direct comparison with experimental results. biorxiv.org

One such method is the Semi-Empirical Spectrum Calculation Approach (SESCA), which predicts the CD spectrum based on the secondary structure composition of the peptide and a set of pre-calculated basis spectra derived from a reference set of proteins. mpg.debiorxiv.org For short peptides, these predictions can be improved by accounting for protein flexibility and conformational heterogeneity by using structural ensembles from molecular dynamics simulations. mpg.deresearchgate.net

A significant challenge in predicting the CD spectra of peptides containing aromatic residues like Tryptophan and Phenylalanine is correcting for the contributions of their side chains, which also absorb in the far-UV region. nih.gov Methods have been developed to subtract these side-chain contributions to better analyze the peptide backbone conformation. nih.gov The calculated CD spectra are very sensitive to small local structural differences, meaning that an average over multiple conformations is often necessary to achieve agreement with experimental data. researchgate.net

Table 4: Correlation of CD Spectral Features with Peptide Secondary Structure researchgate.net

Secondary StructureWavelength of Maxima (nm)Wavelength of Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
β-TurnVaries widely with turn typeVaries widely with turn type
Random Coil~212~195
Right-handed 3₁₄-helix (β-peptide)~205~189

By comparing predicted spectra for different conformations of this compound with experimentally measured spectra, researchers can gain detailed insights into its predominant solution structure.

Biochemical and Molecular Interaction Mechanisms of N T Boc Trp Met Phe Amide in Vitro, Mechanistic Focus

Non-Enzymatic Interactions and Aggregation Studies

The non-enzymatic interactions of peptides are largely governed by the intrinsic properties of their amino acid residues and any modifying groups. For N-t-Boc-Trp-Met-Phe amide, the presence of two aromatic residues (Trp and Phe) and a hydrophobic residue (Met), combined with the bulky, hydrophobic N-terminal Boc group, suggests a strong propensity for self-organization and aggregation. These processes are driven by a combination of non-covalent forces.

The N-terminal Boc group also plays a crucial role. While primarily a protecting group in synthesis, its hydrophobic nature can significantly influence self-assembly. nih.govnih.gov By neutralizing the N-terminal charge and adding steric bulk, the Boc group can alter the packing of the peptide monomers, potentially leading to different morphologies compared to the unprotected peptide. nih.gov Hydrogen bonding between the amide backbones provides directional interactions that, in concert with hydrophobic and aromatic stacking, can lead to the formation of well-ordered, hierarchical structures like fibrils, ribbons, or nanospheres. mdpi.comub.edu The interplay between these forces dictates the final supramolecular architecture. mdpi.com Studies on similar Boc-protected dipeptides, such as Boc-Phe-Aib, have demonstrated their ability to form robust hydrogels, indicating a strong capacity for self-assembly into extensive networks. nih.govfrontiersin.orgfrontiersin.org

The aggregation propensity and the morphology of the resulting assemblies of this compound can be characterized using various biophysical techniques. Dynamic Light Scattering (DLS) is employed to determine the size distribution of particles in solution, providing insights into the formation and growth of aggregates over time. tesisenred.netntno.org Transmission Electron Microscopy (TEM) offers direct visualization of the aggregate morphology, revealing whether the peptides assemble into structures such as amorphous aggregates, spherical nanoparticles, or elongated nanofibers. ntno.orgnih.gov

For a peptide like this compound, with its strong hydrophobic and aromatic character, one would anticipate the formation of distinct aggregates in aqueous solutions. DLS measurements would likely show an increase in the hydrodynamic radius of particles as self-assembly proceeds. TEM imaging could potentially reveal spherical or fibrillar structures, which are common morphologies for short, aromatic-rich peptides. mdpi.comnih.gov

TechniqueObservationInterpretation
Dynamic Light Scattering (DLS) Increase in average particle hydrodynamic radius over time.Indicates a time-dependent self-assembly and aggregation process.
Polydisperse size distribution.Suggests the presence of multiple aggregate species or a dynamic equilibrium.
Transmission Electron Microscopy (TEM) Visualization of spherical nanoparticles (e.g., 50-200 nm diameter).Confirms the formation of discrete, structured aggregates.
Observation of elongated fibrillar structures under certain conditions.Suggests the potential for hierarchical assembly into amyloid-like structures.

This table represents expected outcomes based on the behavior of similar aromatic and Boc-protected peptides.

Mechanistic Studies of Proteolytic Stability and Degradation Pathways (In Vitro)

The stability of peptides against enzymatic degradation is a critical factor for their potential applications. The amide bonds of a peptide backbone are susceptible to cleavage by proteases, enzymes that catalyze their hydrolysis. The N-terminal Boc group can confer a degree of proteolytic resistance by sterically hindering the approach of enzymes to the adjacent peptide bond. acs.org

To assess the proteolytic stability of this compound, in vitro assays with model proteases like chymotrypsin (B1334515) and thermolysin would be performed. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Tryptophan and Phenylalanine. nih.govpsu.edu Thermolysin, a metalloprotease, shows a preference for cleaving on the N-terminal side of bulky and hydrophobic residues, including Met and Phe. ub.edudcu.ie

Enzyme kinetic analysis would involve incubating the peptide with each enzyme and monitoring the decrease in the substrate concentration or the appearance of degradation products over time, often using techniques like High-Performance Liquid Chromatography (HPLC). The resulting data can be used to determine kinetic parameters such as the rate of hydrolysis (k) and the half-life (t₁/₂) of the peptide in the presence of the enzyme. The N-terminal Boc group is expected to reduce the rate of cleavage at the Trp-Met bond by chymotrypsin due to steric hindrance.

EnzymePreferred Cleavage SiteExpected Kinetic Outcome for this compound
α-Chymotrypsin C-terminus of aromatic residues (Trp, Phe). nih.govpsu.eduSlow cleavage at the Trp-Met bond due to N-terminal Boc group. Faster cleavage expected at the Met-Phe bond.
Thermolysin N-terminus of hydrophobic residues (Met, Phe). ub.edudcu.iePotential cleavage at the Trp-Met bond and the Met-Phe bond.

This table outlines the expected enzymatic action based on known protease specificity.

The specific fragments produced by enzymatic degradation can be identified using mass spectrometry (MS) or by comparing their retention times in HPLC with synthetic standards. Based on the known specificities of chymotrypsin and thermolysin, the likely cleavage sites in the this compound sequence can be predicted.

Chymotrypsin: The primary cleavage site is expected to be the peptide bond following Phenylalanine (Met-Phe). A secondary, slower cleavage might occur after Tryptophan (Trp-Met).

Predicted Products: N-t-Boc-Trp-Met and Phe-amide; N-t-Boc-Trp and Met-Phe-amide.

Thermolysin: Cleavage is likely to occur before the hydrophobic residues Methionine and Phenylalanine.

Predicted Products: N-t-Boc-Trp and Met-Phe-amide; N-t-Boc-Trp-Met and Phe-amide.

The identification of these specific degradation products would confirm the proteolytic pathways and the relative stability of the different peptide bonds within the molecule.

Interactions with Model Biological Membranes and Liposomes (In Vitro)

The interaction of peptides with biological membranes is heavily influenced by their hydrophobicity and amphipathicity. This compound possesses significant hydrophobic character due to the Boc group and the Trp, Met, and Phe residues. diva-portal.org Tryptophan, in particular, is known to have a strong preference for the interfacial region of lipid bilayers, where its indole (B1671886) ring can interact with both the hydrophobic core and the polar headgroups of phospholipids. researchgate.net

In vitro studies using model membranes, such as liposomes or lipid vesicles, can elucidate the nature of these interactions. diva-portal.orgconicet.gov.ar Techniques like fluorescence spectroscopy, circular dichroism (CD), and DLS can be used to monitor changes in the peptide's environment and conformation, as well as its effect on the integrity of the liposomes. conicet.gov.ar The intrinsic fluorescence of the Tryptophan residue is particularly useful as a probe; a blue shift in its emission maximum upon addition of liposomes indicates its insertion into the less polar environment of the membrane. researchgate.net The peptide's interaction could lead to the destabilization of the lipid bilayer, which can be measured in leakage assays using entrapped fluorescent dyes. The hydrophobic nature of this compound suggests it would readily partition into model membranes, potentially altering their physical properties. ub.edu

Membrane Permeation Studies using Artificial Bilayers

While direct membrane permeation studies specifically on this compound are not extensively documented in the available literature, the behavior of its constituent amino acids and similar peptides provides significant insights. The tryptophan residue, with its large indole side chain, exhibits a notable affinity for the interfacial region of lipid bilayers. researchgate.netnih.gov This interaction is crucial for the initial association of the peptide with the membrane. The amphipathic nature of the tryptophan side chain allows it to anchor the peptide at the lipid-water interface. ias.ac.in

The phenylalanine residue, being hydrophobic, also contributes to membrane interaction, primarily through non-polar interactions with the lipid acyl chains. The presence of both tryptophan and phenylalanine suggests a capacity for the peptide to insert into the upper region of the hydrocarbon core of the bilayer. Studies on other peptides have shown that aromatic residues are frequently found in protein-ligand binding pockets and at protein-protein interfaces, highlighting their importance in molecular recognition events that could precede permeation. rsc.org

The methionine residue, while primarily hydrophobic, can engage in specific sulfur-aromatic interactions that may influence the peptide's orientation and dynamics at the membrane surface. researchgate.net The oxidation state of methionine can also dramatically alter its interaction with the membrane; oxidation to methionine sulfoxide (B87167) increases polarity, which could affect the peptide's ability to penetrate the hydrophobic core of the bilayer. nih.gov

Differential scanning calorimetry (DSC) studies on similar peptides interacting with lipid bilayers, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have shown that peptides located at the interface can abolish the pre-transition and broaden the main phase transition of the lipids. researchgate.net This indicates that the peptide perturbs the lipid packing and inserts its nonpolar side chains into the hydrocarbon region near the polar-nonpolar interface. researchgate.net Such disruption of the bilayer structure is a critical step that can facilitate passive permeation.

Effects on Membrane Fluidity and Integrity

The interaction of this compound with artificial membranes is expected to modulate the physical properties of the lipid bilayer, specifically its fluidity and integrity. The constituent amino acids of the peptide are known to influence these properties.

Tryptophan residues have been shown to interact with the headgroup region of the membrane and can accumulate in the lipophilic intracellular compartments of microbial cell membranes. researchgate.netub.edu This interaction can lead to changes in membrane fluidity. For instance, the incorporation of peptides into lipid vesicles can increase membrane fluidity. nih.gov Conversely, some peptide interactions can decrease membrane fluidity, which may impact the function of membrane-bound proteins. rsc.org The presence of cholesterol in the membrane can also influence the effect of peptides on fluidity. diva-portal.org

Phenylalanine, with its hydrophobic benzyl (B1604629) group, contributes to stabilizing protein structures within the membrane through non-polar interactions. The self-assembly of phenylalanine-containing peptides can form nanostructures that interact with and potentially disrupt membrane integrity. csic.es

Methionine's flexible side chain can adapt to binding partners, promoting close contact and van der Waals interactions, which could influence membrane packing. mdpi.com The interaction of methionine with aromatic residues can further stabilize the peptide's structure at the membrane interface, potentially leading to localized changes in membrane order.

Studies using techniques like dye leakage assays with model membrane systems can provide direct evidence of a peptide's ability to compromise membrane integrity. nih.gov For example, the interaction of antimicrobial peptides with bacterial model membranes often leads to the formation of pores or other defects that result in the leakage of encapsulated dyes. nih.gov While specific data for this compound is not available, the combined properties of its residues suggest it could have a measurable impact on membrane fluidity and integrity.

Investigating the Role of Tryptophan, Methionine, and Phenylalanine Residues in Molecular Recognition

The specific sequence of tryptophan, methionine, and phenylalanine in this compound gives rise to a unique combination of potential non-covalent interactions that are critical for its molecular recognition capabilities. The aromatic nature of tryptophan and phenylalanine, coupled with the flexible, sulfur-containing side chain of methionine, allows for a complex interplay of forces that dictate the peptide's structure and its interactions with other molecules.

Analysis of Aromatic-Aromatic and Sulfur-Aromatic Interactions within the Peptide

Aromatic-Aromatic Interactions:

Sulfur-Aromatic Interactions:

The interaction between the sulfur atom of methionine and the aromatic rings of tryptophan and phenylalanine is another key stabilizing force. These interactions, often referred to as sulfur-π or Met-aromatic interactions, are prevalent in proteins and contribute to their structural integrity and function. researchgate.netndsu.edu The sulfur atom can interact with the π-electron system of the aromatic rings, with interaction energies estimated to be in the range of 2.0–2.9 kcal/mol. elifesciences.org

Bioinformatic surveys of protein structures have revealed that methionine residues are frequently found in close proximity to aromatic residues. researchgate.netnih.gov In some cases, a single methionine residue can bridge two aromatic residues in an "Aro-Met-Aro" motif, which can act as a stabilizer, a motif for molecular recognition, or a mediator of electron transfer. researchgate.net The flexibility of the methionine side chain allows it to adopt conformations that optimize these interactions with neighboring aromatic groups. researchgate.net Experimental studies on β-hairpin peptides have shown that the interaction between methionine and phenylalanine or tryptophan can stabilize the folded structure by -0.3 to -0.5 kcal/mol. nih.gov

Table 1: Summary of Key Non-Covalent Interactions

Interaction Type Participating Residues Estimated Energy (kcal/mol) Significance
Aromatic-Aromatic Trp-Phe Variable Peptide conformation and stability

Role of Specific Residues in Modulating Peptide Conformation and Dynamics

The individual characteristics of tryptophan, methionine, and phenylalanine, and their positions within the tripeptide, collectively determine its conformational flexibility and dynamic behavior in solution.

Tryptophan:

The bulky indole side chain of tryptophan plays a significant role in dictating the peptide's structure. plos.org It can participate in hydrogen bonding through its indole NH group and engage in hydrophobic and aromatic interactions. ias.ac.in The conformation of the tryptophan side chain itself can be a critical factor in the folding and stability of a peptide. plos.org In tryptophan-rich peptides, interactions involving tryptophan can strongly influence the formation of turn conformations. nih.gov Furthermore, the tryptophan residue is often key in the interaction of peptides with membranes, anchoring the peptide at the lipid-water interface. nih.gov

Methionine:

Methionine's flexible side chain provides a degree of conformational adaptability to the peptide. mdpi.com This flexibility allows it to interact favorably with a variety of residues and surfaces. The oxidation of methionine to methionine sulfoxide can dramatically alter the peptide's properties, including its secondary structure and interactions with membranes, by increasing the polarity of its side chain. nih.gov This reversible modification can act as a molecular switch, modulating the peptide's conformation and function. nih.gov

Phenylalanine:

Phenylalanine contributes to the hydrophobic character of the peptide and participates in the stabilizing aromatic-aromatic interactions. The conformational propensity of phenylalanine in small peptides has been shown to favor β-strand and polyproline II (PPII) conformations. acs.org The specific conformation adopted can be influenced by the neighboring residues. The self-aggregation properties of phenylalanine are also noteworthy, as they can lead to the formation of ordered nanostructures. csic.esnih.gov

Molecular dynamics simulations and spectroscopic techniques like NMR are powerful tools for investigating the conformational landscape of such peptides. acs.orgnih.gov These studies can reveal the populations of different conformers and the rapid interconversion between them, providing a detailed picture of the peptide's dynamic nature.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tryptophan
Methionine
Phenylalanine
Methionine sulfoxide

Derivatization and Structure Activity Relationship Sar Research on N T Boc Trp Met Phe Amide Analogs

Rational Design and Synthesis of N-T-Boc-Trp-Met-Phe Amide Derivatives

The rational design of analogs based on the Trp-Met-Phe sequence is primarily driven by the need to overcome inherent liabilities of natural peptides, such as enzymatic degradation and oxidation. mdpi.commdpi.com The amino acids Trp, Met, and Phe are recognized as crucial "hot spots" for protein-protein interactions, making them prime targets for modification in drug design. sci-hub.senih.gov The synthesis of these derivatives is most commonly achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin support. thermofisher.comgoogle.com This technique facilitates the incorporation of both natural and non-canonical amino acids into the peptide sequence.

The two predominant strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, named after the temporary protecting group used for the N-terminus of the amino acids. thermofisher.comamericanpeptidesociety.org In the context of this compound, the Boc group serves as the N-terminal protector. This group is stable under various conditions but can be removed with a moderately strong acid, like trifluoroacetic acid (TFA), to allow for the elongation of the peptide chain. thermofisher.comnumberanalytics.com

Systematic amino acid substitutions are a cornerstone of SAR studies, providing insights into the role of each residue in receptor binding and biological function. Within the Trp-Met-Phe sequence, the methionine and phenylalanine residues have been extensively modified.

Methionine is particularly susceptible to oxidation, which can lead to a loss of receptor affinity. researchgate.net To circumvent this, researchers have replaced Met with bioisosteric non-canonical amino acids that are resistant to oxidation. Common substitutions include:

Norleucine (Nle): This analog replaces the sulfur atom of the methionine side chain with a methylene (B1212753) group, preserving the side chain length and hydrophobicity, which is often crucial for maintaining receptor interaction. researchgate.net

Methoxinine (Mox): This analog is considered a closer electronic mimic of methionine and has also been successfully used as an oxidation-stable substitute. researchgate.net

Phenylalanine, with its aromatic side chain, is critical for binding interactions, often through hydrophobic and π-stacking interactions. sci-hub.senih.gov Substitutions at this position are explored to probe the size and electronic requirements of the receptor's binding pocket. A notable substitution is:

1-Naphthylalanine (1Nal): This bulky aromatic amino acid has been used to replace Phe, leading to derivatives with altered receptor affinity and improved metabolic stability. mdpi.com Studies on minigastrin analogs have shown that combining the substitution of Met with Nle and Phe with 1Nal can significantly enhance enzymatic stability while maintaining high receptor affinity. mdpi.com

The following table summarizes key substitutions and their rationale.

Original ResidueSubstituted ResidueRationale for SubstitutionReference
Methionine (Met)Norleucine (Nle)Increase oxidation stability; maintain side chain length and hydrophobicity. researchgate.net
Methionine (Met)Methoxinine (Mox)Increase oxidation stability; closer electronic mimic of Met compared to Nle. researchgate.net
Phenylalanine (Phe)1-Naphthylalanine (1Nal)Probe binding pocket size; potentially enhance hydrophobic interactions and stability. mdpi.com
Phenylalanine (Phe)Tryptophan (Trp)Enhance aromatic/hydrophobic character. researchgate.net

Beyond simple substitution, the incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to enhance peptide properties by introducing novel side chains or backbone modifications. nih.govmdpi.com This strategy can lead to peptidomimetics with improved stability, higher activity, and better pharmacokinetic profiles. nih.govresearchgate.net

A key modification is N-methylation , where a methyl group is added to a backbone amide nitrogen. This modification can:

Provide steric hindrance that protects the adjacent peptide bond from enzymatic cleavage. mdpi.com

Influence the peptide's conformation by restricting the rotation around the Cα-C bond and favoring a trans or cis amide bond geometry, which can lock the peptide into a more bioactive conformation. rsc.org

Alter solubility and lipophilicity. rsc.org

In analogs of the Trp-Met-Phe sequence, N-methylation of the norleucine residue (substituting for Met) to form (N-Me)Nle has been shown to increase metabolic stability and improve receptor interaction. mdpi.commdpi.com

Other ncAAs used in peptide design include D-amino acids, which can confer resistance to proteolysis, and various β-substituted amino acids, which can generate more potent peptidomimetics by introducing conformational constraints. nih.govunc.edu Advances in synthetic chemistry also allow for the incorporation of a vast array of ncAAs with diverse functionalities, greatly expanding the chemical space available for designing novel peptide-based therapeutics. mdpi.comnih.govacs.org

Side Chain Modifications and Their Impact on Peptide Structure and Interaction

The side chains of the Trp, Met, and Phe residues are the primary determinants of the peptide's interaction with its biological target. sci-hub.senih.gov Modifications to these side chains are central to SAR studies.

Tryptophan: The large indole (B1671886) side chain of Trp is often involved in critical binding interactions through hydrophobic and π-π stacking forces. chinesechemsoc.org Its C2-position is a common site for chemical modification to create peptide conjugates or to probe interactions. chinesechemsoc.orgnih.gov The side chain can also be protected with a Boc group (Trp(Boc)) during synthesis to prevent unwanted side reactions. nih.govnih.govaai.org

Methionine: As discussed, the thioether side chain is prone to oxidation. Its replacement with stable isosteres like Nle or Mox is a crucial side chain modification that preserves biological activity while enhancing chemical stability. researchgate.net

Phenylalanine: The phenyl side chain is essential for hydrophobic interactions. Replacing it with other aromatic residues like 1Nal or 2Nal alters the size and shape of the side chain, which can fine-tune the peptide's fit within its receptor binding pocket. mdpi.com Swapping Phe for Trp is another strategy to modulate hydrophobic and aromatic interactions. researchgate.netplos.org

These modifications directly influence the peptide's three-dimensional structure and its ability to form key non-covalent bonds (hydrophobic, hydrogen, and aromatic stacking) with the receptor, thereby dictating its binding affinity and efficacy.

Influence of Protecting Group Modifications on Peptide Properties

Protecting groups are indispensable tools in peptide synthesis, with the N-T-Boc group being a prime example. numberanalytics.commasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is used to temporarily mask the N-terminal amine, preventing it from reacting during the coupling of the next amino acid. thermofisher.comnumberanalytics.com This ensures the controlled, stepwise elongation of the peptide chain. numberanalytics.com

The presence of protecting groups on a peptide chain can affect its physical properties, such as solubility and aggregation. For instance, studies have shown that the nature of protecting groups can influence the stability of secondary structures like β-sheets in organic solvents during synthesis. The Boc group is also used for the side-chain protection of residues like Trp, Lys, and Orn, preventing their functional groups from undergoing undesired reactions. nih.govplos.org The complete removal of all protecting groups is typically required to yield the final, biologically active peptide.

Correlation between Structural Modifications and Biochemical Interaction Profiles (In Vitro)

The ultimate goal of derivatization is to establish a clear correlation between specific structural changes and the resulting biochemical and biological activity, which is assessed through in vitro assays. For analogs of the Trp-Met-Phe sequence, these assays typically measure receptor binding affinity (e.g., IC₅₀ values) and functional activity.

Studies on minigastrin and CCK analogs, which contain the Trp-Met-Phe-NH₂ pharmacophore, provide a clear picture of these correlations. mdpi.commdpi.comresearchgate.net For example, the replacement of oxidation-sensitive Met with (N-Me)Nle and Phe with the bulkier 1Nal resulted in a peptide analog (DOTA-MGS5) with significantly improved stability against enzymatic degradation and high receptor affinity. mdpi.com Further modifications, such as N-methylating the 1Nal residue, led to even higher tumor uptake in preclinical models, demonstrating a direct link between a specific structural change and an improved biological outcome. mdpi.com

The table below summarizes the in vitro data for several analogs based on a stabilized Trp-Met-Phe sequence, highlighting the direct relationship between structure and biochemical function.

Peptide Analog Modification (Relative to a Parent Sequence)Key Structural ChangeObserved In Vitro Effect (Receptor Affinity - IC₅₀)Reference
DOTA-MGS5Met → (N-Me)Nle; Phe → 1NalHigh affinity (IC₅₀ = 2.0 ± 0.3 nM) and high stability. mdpi.com
DOTA-[Phe⁸]MGS5Met → (N-Me)Nle; Phe retained (no 1Nal)Lower affinity (IC₅₀ = 11.1 ± 1.6 nM) and lower stability. mdpi.com
DOTA-[(N-Me)1Nal⁸]MGS5Met → (N-Me)Nle; Phe → (N-Me)1NalHigh affinity (IC₅₀ = 2.4 ± 0.5 nM) with improved targeting properties. mdpi.com
DOTA-MGS5[NHCH₃]C-terminal amide methylationMaintained high affinity (IC₅₀ = 2.3 ± 0.4 nM) but significantly lower cell internalization. mdpi.com
[¹⁷⁷Lu]Lu-DOTA[Mox¹⁵]MG11Met → Methoxinine (Mox)Maintained high affinity (IC₅₀ = 2.2 ± 0.3 nM), comparable to Met and Nle versions. researchgate.net

These findings underscore the principle that targeted, rational modifications to the this compound scaffold can systematically improve its drug-like properties, leading to the development of more potent and stable peptide analogs for potential therapeutic use.

Advanced Analytical Method Development for N T Boc Trp Met Phe Amide Research

Chromatographic Method Optimization for Purity and Stereoisomer Separation

Chromatography is the cornerstone of peptide analysis, enabling the separation of the target peptide from impurities and its stereoisomers. The development of optimized chromatographic methods is critical for obtaining accurate and reliable data.

Reversed-Phase HPLC (RP-HPLC) for Peptide Purity and Retention Time Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for determining the purity of synthetic peptides like N-t-Boc-Trp-Met-Phe amide. The method separates compounds based on their hydrophobicity. The nonpolar stationary phase, typically a C18 silica-based column, retains the hydrophobic peptide. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the compounds. A gradient elution, where the concentration of the organic solvent is increased over time, is commonly employed to achieve optimal separation of the main peptide from any synthesis-related impurities, such as deletion sequences or by-products from the removal of protecting groups.

The retention time of this compound is a key parameter for its identification under specific chromatographic conditions. Purity is assessed by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30 °C
Injection Volume 20 µL

This table represents a typical starting point for method development; actual conditions may vary based on the specific instrument and column used.

Chiral HPLC for Stereoisomer Resolution and Racemization Monitoring

During peptide synthesis, racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur, particularly during activation and coupling steps. Since the biological activity of peptides is highly dependent on their stereochemistry, it is crucial to resolve and quantify any diastereomers formed. Chiral HPLC is the method of choice for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one stereoisomer more strongly than the other, leading to their separation. For a peptide like this compound, which contains multiple chiral centers, the separation of all possible diastereomers can be complex. Method development involves screening various types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based) and mobile phases (normal-phase or reversed-phase) to achieve baseline resolution. Monitoring for the presence of diastereomeric impurities provides a critical measure of the quality of the synthetic process.

Table 2: Example Chiral HPLC Conditions for Stereoisomer Analysis

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane (B92381)/Isopropanol (B130326) (80:20, v/v)
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Note: The choice of chiral selector and mobile phase is highly specific to the peptide being analyzed and requires empirical optimization.

Hyphenated Techniques for Comprehensive Characterization

Hyphenating chromatography with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering a level of specificity that chromatography alone cannot achieve.

LC-MS/MS for Impurity Profiling and Quantitative Analysis in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This technique is invaluable for the characterization of this compound. Following separation by LC, the peptide and any co-eluting impurities are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge (m/z) ratios are determined. This confirms the molecular weight of the target peptide.

For impurity profiling, the masses of minor peaks in the chromatogram can be analyzed to identify their structures, such as deletion sequences (e.g., Boc-Met-Phe-NH2) or peptides with modified side chains (e.g., oxidized methionine). In the tandem MS (MS/MS) mode, the parent ion of the peptide is selected, fragmented, and the resulting fragment ions are analyzed. This provides sequence information, confirming the amino acid composition and order. For quantitative analysis in complex research samples, a specific fragmentation transition (parent ion → fragment ion) is monitored using Multiple Reaction Monitoring (MRM), which offers high sensitivity and selectivity.

Table 3: Representative LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion [M+H]⁺ ~597.3 m/z
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Key Fragment Ions Analysis of b- and y-type ions to confirm sequence
Quantitative Transition (MRM) e.g., 597.3 → [Specific Fragment Ion m/z]

Spectroscopic Quantification Methods for Research Purposes

Simple, rapid, and non-destructive spectroscopic methods are often employed for the routine quantification of peptides in a research setting.

UV-Vis Spectrophotometry for Concentration Determination (e.g., Tryptophan absorbance)

UV-Vis spectrophotometry is a straightforward method for estimating the concentration of this compound in solution. This is possible due to the presence of the tryptophan residue, which contains an indole (B1671886) ring that strongly absorbs ultraviolet light at approximately 280 nm. Phenylalanine also absorbs UV light, but its maximum absorbance is around 257 nm and its molar absorptivity is significantly lower than that of tryptophan.

By measuring the absorbance of a solution of the peptide at 280 nm (A280) and using the Beer-Lambert law (A = εbc), the concentration (c) can be determined. The molar absorptivity (ε) of tryptophan at 280 nm is approximately 5500 M⁻¹cm⁻¹. This method provides a quick estimate of peptide concentration, which is often sufficient for many research applications before more precise quantification by methods like amino acid analysis is performed.

Table 4: Parameters for UV-Vis Quantification of this compound

ParameterValue/Condition
Wavelength (λmax) ~280 nm
Molar Absorptivity (ε) of Trp ~5500 M⁻¹cm⁻¹
Path Length (b) Typically 1 cm
Solvent/Blank The same buffer or solvent used to dissolve the peptide
Formula Concentration (M) = Absorbance at 280 nm / 5500

Future Directions and Emerging Research Avenues for N T Boc Trp Met Phe Amide

Exploration of N-T-Boc-Trp-Met-Phe Amide as a Model System for Peptide Self-Assembly and Materials Science

The spontaneous organization of peptides into well-defined nanostructures is a cornerstone of modern materials science. This compound is exceptionally well-suited to serve as a model system for investigating the fundamental principles of this process. Its structure incorporates key motifs that drive self-assembly: the hydrophobic tert-butyloxycarbonyl (Boc) group, the π-system of the Tryptophan and Phenylalanine residues, and the hydrogen-bonding capability of the peptide backbone and C-terminal amide.

Future research will focus on systematically mapping the assembly landscape of this peptide. This involves exploring how external stimuli dictate the morphology of the resulting nanomaterials. For instance, initial studies might reveal that in a solvent system like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) followed by dilution with water, the peptide forms uniform nanofibers. The research objective would be to move beyond this baseline and investigate how changing parameters like pH, ionic strength, and temperature can guide the assembly toward different structures, such as nanospheres, hydrogels, or crystalline arrays.

Detailed research findings would be generated by characterizing these materials with a suite of high-resolution imaging and scattering techniques. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) would provide direct visualization of the nanostructure morphology and dimensions, while Circular Dichroism (CD) spectroscopy would elucidate the secondary structure (e.g., β-sheet content) within the assembled state. The ultimate goal is to create a phase diagram that correlates environmental conditions with specific material outcomes, providing a predictive framework for designing peptide-based biomaterials for applications in tissue engineering scaffolds or controlled-release drug delivery systems.

Click to view Interactive Table 8.1: Predicted Self-Assembly Behavior of this compound
Experimental ConditionPredicted NanostructureKey Driving Force(s)Characterization Technique
High Peptide Concentration in Aqueous Buffer (pH 7.4)HydrogelHydrogen Bonding, Hydrophobic CollapseRheology, TEM
Slow Vapor Diffusion of a Non-polar Solvent into a Peptide SolutionMicroneedle Crystalsπ-π Stacking, van der Waals forcesX-Ray Diffraction (XRD), SEM
Sonication in a Water/Acetonitrile (B52724) MixtureNanovesiclesHydrophobic InteractionsDynamic Light Scattering (DLS), Cryo-TEM
Adsorption onto a Graphite Surface (HOPG)2D MonolayerSurface Adsorption, π-π StackingScanning Tunneling Microscopy (STM)

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Peptide Conformational Changes

Understanding the pathway of self-assembly, from disordered monomers to ordered superstructures, requires tools that can capture transient intermediate states and rapid conformational dynamics. While conventional techniques provide a static picture, future research must leverage advanced spectroscopic methods to monitor the kinetics of this compound assembly in real time.

Two-dimensional infrared (2D-IR) spectroscopy is a particularly powerful technique for this purpose. By probing the amide I vibrational mode, which is highly sensitive to the peptide backbone conformation, 2D-IR can track the formation of β-sheet structures on a picosecond timescale. This would allow researchers to directly observe the initial nucleation events that precede large-scale fiber formation.

Furthermore, the intrinsic fluorescence of the Tryptophan residue can be exploited using time-resolved fluorescence spectroscopy. A change in the local environment of the Trp side chain during aggregation—for instance, as it becomes buried in a hydrophobic core—will result in a measurable shift in its fluorescence lifetime and anisotropy. By employing stopped-flow instrumentation to rapidly mix the peptide solution and trigger assembly, these fluorescence changes can be monitored to map the kinetic profile of the aggregation process from milliseconds to seconds. Correlating data from multiple techniques will provide a comprehensive, multi-scale view of the conformational journey of the peptide from a soluble monomer to a functional nanomaterial.

Click to view Interactive Table 8.2: Advanced Spectroscopic Methods for Studying Peptide Dynamics
TechniqueTimescaleInformation ProvidedApplication to this compound
2D-IR SpectroscopyPicoseconds (ps) to Nanoseconds (ns)Backbone secondary structure (β-sheet vs. random coil), hydrogen bond dynamics.Monitoring the earliest stages of β-sheet nucleation.
Time-Resolved FluorescenceNanoseconds (ns) to Milliseconds (ms)Local environment of Trp, rotational motion, aggregation state.Tracking the kinetics of hydrophobic core formation.
Stopped-Flow Circular DichroismMilliseconds (ms) to Seconds (s)Changes in global secondary structure over time.Observing the overall transition from a disordered to an ordered state upon a pH or solvent jump.
Real-Time NMR SpectroscopySeconds (s) to Minutes (min)Atomic-resolution structural changes, intermolecular interactions.Identifying specific residue-residue contacts that form during the assembly process.

Integration of Machine Learning and Artificial Intelligence in Peptide Design and Property Prediction

The experimental exploration of peptide derivatives is often a low-throughput and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) promises to revolutionize this paradigm by enabling rapid, in silico prediction of peptide properties and the design of novel sequences with desired characteristics.

For this compound, ML models can be trained on large datasets of known self-assembling peptides. By featurizing the peptide sequence (e.g., using physicochemical descriptors for each amino acid), these models can learn the complex relationships between sequence and assembly propensity. A trained model, such as a graph neural network or a random forest classifier, could then predict whether a novel derivative of this compound is likely to form fibers, spheres, or remain soluble, simply from its chemical structure.

A more advanced approach involves inverse design using generative models. A variational autoencoder (VAE) could be trained on the "chemical space" around the Trp-Met-Phe motif. Researchers could then specify a set of desired properties (e.g., "high propensity for nanofiber formation" and "resistance to oxidation") and have the model generate novel peptide sequences that are predicted to meet these criteria. These computationally designed sequences can then be prioritized for experimental synthesis and validation, dramatically accelerating the discovery of new functional materials derived from the this compound scaffold.

Click to view Interactive Table 8.3: Machine Learning Applications in Peptide Research
ML/AI ApplicationModel TypeRequired Input DataPredicted Output / Goal
Property PredictionRandom Forest / Gradient BoostingPeptide sequence, physicochemical descriptors, experimental assembly data.Classification of assembly behavior (e.g., fiber-former, non-assembler).
Generative DesignVariational Autoencoder (VAE) / GANA large library of peptide sequences and their properties.Novel peptide sequences optimized for specific functions (e.g., enhanced stability).
Simulation EnhancementML Force Fields (e.g., ANI)Quantum mechanical energy calculations for small peptide fragments.Accurate, large-scale molecular dynamics simulations of the self-assembly pathway.
Structure PredictionAlphaFold / ESMFoldAmino acid sequence.High-accuracy 3D structure of peptide monomers or small oligomers.

Unexplored Enzymatic Interactions and Novel Reaction Mechanisms involving the Peptide Sequence

While often studied in a materials context, the core Trp-Met-Phe sequence is composed of natural amino acids and may have unexplored interactions with biological enzymes. Future research should investigate the peptide's potential role as an enzyme substrate, inhibitor, or modulator, which could open avenues for biomedical applications.

A primary area of investigation is its susceptibility to proteases. Chymotrypsin (B1334515), for example, preferentially cleaves peptide bonds C-terminal to aromatic residues like Tryptophan and Phenylalanine. Experiments could determine the rate of cleavage of this compound by chymotrypsin and other proteases. The bulky N-T-Boc group may confer significant steric hindrance, potentially rendering the peptide resistant to degradation and making it a more stable therapeutic or diagnostic agent.

Another critical avenue is the study of the Methionine residue, which is uniquely susceptible to oxidation by reactive oxygen species (ROS) to form Methionine sulfoxide (B87167). This oxidation can be reversed by the enzyme family of methionine sulfoxide reductases (MsrA and MsrB). Research could explore whether this compound can act as a substrate for Msr enzymes and, crucially, how the oxidation state of the Methionine residue impacts the peptide's self-assembly properties. This could form the basis of a ROS-responsive material, where the presence of an oxidant triggers disassembly (or a change in assembly) of the peptide nanostructures.

Click to view Interactive Table 8.4: Potential Enzymatic Interactions with this compound
Enzyme ClassSusceptible ResiduePotential InteractionExperimental Assay
Serine Proteases (e.g., Chymotrypsin)Trp, PheC-terminal peptide bond cleavage.HPLC or Mass Spectrometry to monitor peptide fragmentation over time.
Metalloproteases (e.g., Thermolysin)MetN-terminal peptide bond cleavage.Analysis of cleavage products to determine site-specificity.
Methionine Sulfoxide Reductase (MsrA/B)Met (if oxidized)Reduction of Methionine sulfoxide back to Methionine.NADPH consumption assay coupled with HPLC to track peptide redox state.
Indoleamine 2,3-dioxygenase (IDO)TrpPotential inhibition or substrate activity involving the indole (B1671886) ring.Enzyme inhibition assay measuring kynurenine (B1673888) production from free Tryptophan.

Development of Novel Synthetic Routes to Access More Complex this compound Derivatives

To fully exploit the potential of the this compound scaffold, chemists must develop novel synthetic strategies to create a diverse library of derivatives with tailored properties. While the core peptide can be made via standard solid-phase peptide synthesis (SPPS), future work will focus on incorporating functionalities that are not easily accessible through conventional methods.

One promising direction is the use of non-canonical amino acids during synthesis. For example, replacing Methionine with Norleucine would create a derivative that is resistant to oxidation, allowing for the decoupling of self-assembly from the local redox environment. Alternatively, replacing Phenylalanine with a para-halogenated Phenylalanine (e.g., p-fluoro- or p-bromo-phenylalanine) could be used to systematically tune the strength of π-π stacking interactions, thereby controlling the thermal stability and morphology of the resulting nanomaterials.

Post-synthetic modification offers another powerful route. The synthesized peptide could be subjected to reactions that selectively target a specific side chain. For instance, the indole ring of Tryptophan is amenable to electrophilic substitution, allowing for the attachment of reporter tags or cross-linking agents. Furthermore, incorporating amino acids with orthogonal protecting groups or bioorthogonal handles (like an azide (B81097) or alkyne) would enable the use of "click chemistry" to conjugate the peptide to polymers, surfaces, or large biomolecules, creating sophisticated hybrid materials. These advanced synthetic approaches are essential for translating the fundamental knowledge of this compound into functional, application-oriented systems.

Click to view Interactive Table 8.5: Synthetic Strategies for this compound Derivatives
Modification TargetSynthetic StrategyExample DerivativeDesired New Property
Methionine Side ChainUse of non-canonical amino acidN-T-Boc-Trp-Norleucine -Phe amideEnhanced oxidative stability.
Phenylalanine Aromatic RingUse of non-canonical amino acidN-T-Boc-Trp-Met-(p-F-Phe) amideModulated π-stacking and hydrophobicity.
Tryptophan Indole RingPost-synthetic modificationBromination at the C2 position of the indole ring.Altered electronic properties; handle for further functionalization.
Peptide BackboneUse of bioorthogonal handleReplace Met with Azidohomoalanine .Ability to "click" the peptide to other molecules (e.g., fluorophores, PEG).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-T-Boc-Trp-Met-Phe amide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of protected tripeptides like this compound typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For Boc-protected residues, SPPS using tert-butoxycarbonyl (Boc) chemistry is preferred due to its compatibility with acid-labile side-chain protections. Key parameters include:

  • Coupling Agents : Use HBTU/HOBt or DIC/Oxyma for efficient amide bond formation .
  • Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of hydrophobic residues like Trp and Phe .
  • Deprotection : Sequential TFA treatments (20–50% in DCM) remove Boc groups without cleaving the amide backbone.
  • Yield Improvement : Monitor reaction completion via TLC or HPLC. Repetitive couplings (2–3 cycles) minimize incomplete reactions .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity. Retention time shifts indicate impurities or misfolded peptides .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (expected: ~632.8 Da for Boc-Trp-Met-Phe-amide).
  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 verify Boc-group retention and absence of racemization (e.g., check for Trp indole protons at ~10.5 ppm) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer :

  • Temperature : Store lyophilized peptide at –20°C to prevent hydrolysis of the Boc group or oxidation of methionine.
  • Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for short-term use; avoid aqueous buffers unless immediately required for assays .
  • Oxidation Mitigation : Add 0.1% TFA or antioxidants (e.g., ascorbic acid) to solutions to stabilize methionine residues .

Advanced Research Questions

Q. How can researchers design experiments to probe the bioactivity of this compound in neutrophil chemotaxis assays?

  • Methodological Answer :

  • Assay Setup : Adapt the Zigmond chamber protocol used for N-Formyl-Met-Leu-Phe (fMLF). Create a gradient using 10 nM–1 µM peptide in HBSS buffer .
  • Cell Preparation : Isolate human neutrophils via density gradient centrifugation (e.g., using Gradisol G or Ficoll-Paque) .
  • Controls : Include fMLF (positive control) and Boc-Met-OH (negative control) to assess specificity.
  • Data Analysis : Quantify chemotaxis using time-lapse microscopy and ImageJ tracking plugins. Compare migration velocity and directional persistence .

Q. What experimental strategies resolve discrepancies in bioactivity data across cell-based assays?

  • Methodological Answer :

  • Variable Identification : Assess cell type (e.g., primary vs. immortalized lines), serum concentration, and peptide solubility (e.g., DMSO vs. aqueous buffers) .
  • Dose-Response Curves : Perform MTT assays (48-hour incubation) to rule out cytotoxicity confounding bioactivity. Calculate IC50 values using nonlinear regression .
  • Batch Consistency : Re-synthesize the peptide and compare HPLC/MS profiles to exclude synthesis variability .

Q. How can computational modeling predict the interaction of this compound with formyl peptide receptors (FPRs)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model peptide-FPR1 interactions. Input the peptide’s 3D structure (generated via ChemDraw3D) and FPR1 PDB ID: 5K7X.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on hydrogen bonds between Boc-Trp and receptor hydrophobic pockets .
  • Validation : Compare predicted binding affinities with SPR or ITC experimental data .

Q. What advanced techniques optimize Boc deprotection in complex peptide sequences without side-chain degradation?

  • Methodological Answer :

  • Acid Sensitivity Screening : Test TFA concentrations (20–50%) and cleavage times (30–120 min) on model peptides via LC-MS to identify minimal effective conditions.
  • Side-Chain Protection : Use Pmc or Pbf groups for Arg (if present) to prevent acid-mediated side reactions.
  • Microwave-Assisted Deprotection : Explore controlled microwave irradiation (50°C, 10 min) to accelerate Boc removal while preserving methionine integrity .

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